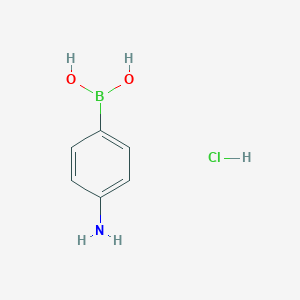

4-Aminophenylboronic acid hydrochloride

Beschreibung

SC-52150 ist ein niedermolekulares Medikament, das als 5-HT3-Rezeptor-Antagonist wirkt. Es wurde ursprünglich von Pfizer Inc. für die Behandlung von Erkrankungen des Verdauungstrakts wie Reizdarmsyndrom und Übelkeit entwickelt. Die Verbindung hat die Summenformel C17H21ClN4O und eine einzigartige Struktur, die es ihr ermöglicht, mit bestimmten Serotonin-Rezeptoren im Körper zu interagieren .

Eigenschaften

IUPAC Name |

(4-aminophenyl)boronic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BNO2.ClH/c8-6-3-1-5(2-4-6)7(9)10;/h1-4,9-10H,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBYGJJSFMOVYOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)N)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370394 | |

| Record name | 4-Aminophenylboronic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80460-73-7 | |

| Record name | 4-Aminophenylboronic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-Aminophenyl)boronic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Conditions and Parameters

Hydrogenation occurs in a sealed reactor using absolute ethanol as the solvent and palladium-on-carbon (Pd/C) as the catalyst. Key parameters include:

Table 1 : Optimization of Hydrogenation Conditions

| Parameter | Example 1 | Example 2 |

|---|---|---|

| Substrate (4-nitrobenzeneboronic acid) | 16.7 g (0.1 mol) | 16.7 g (0.1 mol) |

| Pd/C Loading | 0.5% | 0.5% |

| H₂ Pressure | 0.5 atm | 1.0 atm |

| Time | 3 h | 4 h |

| Yield | 98.7% | 94.8% |

The slight yield reduction in Example 2 correlates with increased hydrogen pressure, suggesting potential over-reduction or catalyst deactivation at higher pressures.

Workup and Isolation

Post-reduction, the mixture is cooled, filtered to recover the Pd/C catalyst, and concentrated to yield 4-aminophenylboronic acid as a white solid. The patent reports a melting point of 62–66°C for the intermediate.

Purification and Characterization

Crystallization and Drying

The crude hydrochloride is recrystallized from hot ethanol or acetone to remove impurities, yielding a pure product with a reported melting point of 125–132°C.

Spectroscopic Analysis

-

δ 7.76–7.73 (m, 2H, aromatic),

-

δ 7.68–7.63 (m, 2H, aromatic),

-

δ 4.76 (br s, 2H, NH₂),

-

δ 1.33–1.38 (s, 2H, B–OH).

-

B–O stretches at 1,320–1,380 cm⁻¹,

-

N–H bends at 1,600–1,650 cm⁻¹.

Applications in Organic Synthesis

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Chemie: Als 5-HT3-Rezeptor-Antagonist wird SC-52150 in der Forschung verwendet, um die Interaktionen zwischen Serotonin-Rezeptoren und anderen Verbindungen zu untersuchen.

Biologie: Die Verbindung wird verwendet, um die Rolle von Serotonin-Rezeptoren in verschiedenen biologischen Prozessen zu untersuchen, darunter die Neurotransmission und die Funktion des Magen-Darm-Trakts.

Medizin: SC-52150 wurde auf seine potenziellen therapeutischen Anwendungen bei der Behandlung von Erkrankungen wie Reizdarmsyndrom, Übelkeit und Erbrechen untersucht.

Wirkmechanismus

SC-52150 übt seine Wirkung aus, indem es an die 5-HT3-Rezeptoren bindet und sie blockiert. Diese sind eine Art von Serotonin-Rezeptoren, die im zentralen und peripheren Nervensystem vorkommen. Durch die Antagonisierung dieser Rezeptoren kann SC-52150 die Freisetzung von Neurotransmittern modulieren und Symptome lindern, die mit Erkrankungen wie Reizdarmsyndrom und Übelkeit verbunden sind. Die molekularen Ziele und Signalwege, die an diesem Mechanismus beteiligt sind, umfassen die Hemmung der Serotonin-vermittelten Signalwege, was zu einer Verringerung der Magen-Darm-Motilität und des Gefühls von Übelkeit führt.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

4-APBA is primarily utilized in the synthesis of complex organic molecules through reactions such as the Suzuki coupling reaction. This reaction allows for the formation of carbon-carbon bonds, which is essential in creating pharmaceuticals and advanced materials.

Key Reactions:

- Suzuki Coupling : 4-APBA serves as a boronic acid reagent in palladium-catalyzed cross-coupling reactions, facilitating the construction of biaryl compounds that are critical in drug discovery.

- Synthesis of Chromen-4-ones : It is employed to prepare chromen-4-one derivatives, which have potential as DNA-dependent protein kinase inhibitors .

Sensor Development

The unique ability of boronic acids to interact with diols makes 4-APBA an excellent candidate for sensor applications, particularly in detecting sugars and other biomolecules.

Applications:

- Electrochemical Sensors : Modified carbon electrodes using 4-APBA show enhanced detection capabilities for NADH and hydrogen peroxide, demonstrating its utility in biochemical sensing .

- Sugar Sensors : 4-APBA has been incorporated into graphene-based sensors for sensitive detection of glucose and fructose, leveraging its selective binding properties with sugar moieties .

Medicinal Chemistry

Research indicates that 4-APBA exhibits biological activity, particularly as an enzyme inhibitor. Its boronic acid functionality allows it to form reversible covalent bonds with serine residues in enzymes, making it valuable in drug development.

Potential Therapeutic Applications:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit serine proteases, which could be beneficial in treating various diseases where enzyme activity needs to be regulated .

- Antimicrobial and Antitubercular Compounds : It has been utilized in the synthesis of compounds with potential antimicrobial properties through palladium-catalyzed reactions .

Case Study 1: Sensor Development for Ascorbic Acid Detection

A study demonstrated that carbon dot sensors doped with boron, nitrogen, and sulfur could selectively detect ascorbic acid (vitamin C) using 4-APBA as a key component. The sensors exhibited high selectivity and sensitivity, showcasing the practical application of 4-APBA in food safety and health monitoring.

Case Study 2: Glucose-Sensitive Capsules

Research published on glucose-responsive multilayer capsules utilized 4-APBA-modified polymers. These capsules exhibited concentration-dependent responsiveness to glucose, highlighting their potential for biomedical applications such as drug delivery systems .

Wirkmechanismus

SC-52150 exerts its effects by binding to and blocking the 5-HT3 receptors, which are a type of serotonin receptor found in the central and peripheral nervous systems. By antagonizing these receptors, SC-52150 can modulate the release of neurotransmitters and reduce symptoms associated with conditions like irritable bowel syndrome and nausea . The molecular targets and pathways involved in this mechanism include the inhibition of serotonin-mediated signaling pathways, leading to a reduction in gastrointestinal motility and the sensation of nausea .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Ondansetron: Ein weiterer 5-HT3-Rezeptor-Antagonist, der zur Vorbeugung von Übelkeit und Erbrechen eingesetzt wird, die durch Chemotherapie, Strahlentherapie und Operationen verursacht werden.

Granisetron: Ähnlich wie Ondansetron wird es zur Vorbeugung von Übelkeit und Erbrechen eingesetzt.

Dolasetron: Ein weiterer 5-HT3-Rezeptor-Antagonist mit ähnlichen Anwendungen.

Einzigartigkeit von SC-52150

SC-52150 ist einzigartig in seiner spezifischen Bindungsaffinität und Selektivität für die 5-HT3-Rezeptoren. Diese Selektivität ermöglicht es, die Serotonin-Signalgebung effektiv zu modulieren, was möglicherweise weniger Nebenwirkungen im Vergleich zu anderen ähnlichen Verbindungen mit sich bringt .

Biologische Aktivität

4-Aminophenylboronic acid hydrochloride (APBA·HCl) is a boronic acid derivative that has garnered attention for its diverse biological activities, particularly in enzyme inhibition and drug development. This compound is characterized by its unique chemical structure, which includes both an amino group and a boronic acid moiety, allowing it to interact with various biological molecules.

- Chemical Formula : C₆H₉BClNO₂

- Molecular Weight : 173.41 g/mol

- Melting Point : 125-132 °C

The biological activity of APBA·HCl primarily stems from its ability to form reversible covalent bonds with diols, enabling it to interact with serine proteases and other enzymes that utilize serine residues. This interaction can inhibit enzyme activity, making it a potential candidate for therapeutic applications in diseases where enzyme inhibition is beneficial .

Enzyme Inhibition

Research indicates that APBA·HCl effectively inhibits certain enzymes, particularly serine proteases. This property has implications for developing drugs targeting diseases such as cancer and diabetes, where enzyme regulation is crucial .

Drug Delivery Systems

APBA·HCl has been incorporated into drug delivery systems, particularly in the development of self-healing hydrogels. These hydrogels utilize boronic ester bonds for controlled drug release, showcasing excellent biocompatibility and potential applications in tissue engineering and controlled drug delivery .

Study on Self-Healing Hydrogels

A recent study demonstrated the synthesis of a cellulose-based self-healing hydrogel using APBA·HCl. The hydrogel exhibited significant mechanical properties and biocompatibility, making it suitable for applications in drug delivery and tissue engineering. The hydrogel was able to release doxorubicin in a controlled manner, highlighting the utility of APBA·HCl in biomedical applications .

Anticancer Activity

In another study, derivatives of aminobenzoxaboroles, including those derived from APBA·HCl, were evaluated for their anticancer properties. These compounds showed low toxicity against human and murine cancer cell lines while exhibiting antibacterial activity against various pathogens such as E. coli and C. albicans. The findings suggest that modifications to the aminobenzoxaborole structure can enhance therapeutic efficacy against cancer and infections .

Comparative Analysis of Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Boronoaniline | C₆H₈BNO₂ | Lacks the hydrochloride component; used in coupling reactions. |

| Phenylboronic Acid | C₆H₅BO₂ | Simpler structure; primarily used for sensor applications. |

| 3-Aminophenylboronic Acid | C₆H₈BNO₂ | Similar reactivity but different positional isomerism affecting selectivity in reactions. |

The unique combination of an amino group and a boronic acid moiety distinguishes APBA·HCl from other compounds, allowing it to participate effectively in Suzuki couplings while also serving as an enzyme inhibitor.

Q & A

Basic: What are the critical safety protocols for handling 4-aminophenylboronic acid hydrochloride in laboratory settings?

Answer:

When handling this compound, follow these safety measures:

- Respiratory protection : Use NIOSH- or CEN-certified respirators to avoid inhalation of particulates, which may cause respiratory irritation .

- Skin protection : Wear chemically resistant gloves (e.g., nitrile) and inspect them for defects before use. Use proper glove removal techniques to prevent contamination .

- Body protection : Wear a full-body chemical suit rated for the compound’s concentration in the workspace .

- First aid : If inhaled, move the individual to fresh air and seek medical attention. For skin contact, wash thoroughly with water and remove contaminated clothing .

Basic: How can researchers synthesize and purify derivatives of this compound for functional materials?

Answer:

A common method involves microwave-assisted coupling reactions :

Dissolve this compound in a solvent mixture (e.g., ethanol/water).

Add a coupling agent (e.g., K₂CO₃, Bu₄NBr) and a catalyst (e.g., Pd(OAc)₂).

Perform microwave heating (150°C, 10 min) to achieve high-yield conjugation, as demonstrated in the synthesis of biphenyl derivatives (81% yield) .

Purify via precipitation or dialysis to remove unreacted precursors .

Advanced: How does this compound enhance the design of pH-responsive hydrogels for biomedical applications?

Answer:

The compound enables dynamic covalent bonding in hydrogels:

- Mechanism : The boronic acid group forms pH-sensitive boronate esters with polysaccharides (e.g., alginate) or polyvinyl alcohol (PVA), allowing reversible gelation under physiological conditions .

- Functionalization : Conjugation with methacrylic acid residues improves tissue adhesion and reactive oxygen species (ROS) scavenging, critical for myocardial repair applications .

- Validation : Monitor zeta potential changes to confirm successful amination reactions .

Advanced: What methodologies are used to study this compound-derived carbon dots (CDs) for antiviral applications?

Answer:

Hydrothermal synthesis is the primary approach:

Synthesis : React this compound with Fe³⁺ or other precursors at 160°C for 8 hours .

Characterization : Use TEM for size analysis (typically 2–4 nm) and FTIR/XPS to confirm boronic acid functional groups .

Antiviral assays :

- Test cytotoxicity on Vero or A549 cells.

- Perform plaque reduction assays to quantify inhibition of viral entry (e.g., HSV-1) .

- Key finding : CDs block viral attachment by competing with host cell glycans for viral envelope proteins .

Advanced: How is this compound integrated into electrochemical sensors for hypochlorite detection?

Answer:

Sensor design workflow :

Functionalization : Covalently bond 4-aminophenylboronic acid pinacol ester to multi-walled carbon nanotubes (MWCNTs) to create a hypochlorite-sensitive interface .

Mechanism : Hypochlorite oxidizes the boronic acid pinacol ester, generating a measurable current shift.

Optimization : Adjust pH (6–8) and scan rate (e.g., 50 mV/s) to maximize sensitivity.

Validation : Compare with standard spectrophotometric methods to ensure accuracy (e.g., LOD < 0.1 µM) .

Advanced: What analytical techniques resolve contradictions in the stability of this compound under varying pH conditions?

Answer:

Contradictions arise from boronic acid’s pH-dependent equilibrium between trigonal (neutral pH) and tetrahedral (alkaline pH) forms. To address this:

- NMR titration : Track chemical shift changes in the boronic acid group across pH 4–10 .

- UV-Vis spectroscopy : Monitor absorbance at 260 nm to identify degradation products (e.g., phenol derivatives) .

- HPLC-MS : Quantify hydrolytic byproducts under accelerated stability conditions (40°C, 75% RH) .

Advanced: How do researchers validate the mechanism of viral entry inhibition by this compound-derived CDs?

Answer:

Mechanistic validation steps :

Surface plasmon resonance (SPR) : Measure binding affinity between CDs and viral glycoproteins (e.g., HSV-1 gD protein) .

Competitive assays : Pre-incubate viruses with CDs and assess reduced cellular entry via flow cytometry .

Structural modeling : Use molecular docking to simulate CD-viral protein interactions, focusing on boronic acid–sialic acid binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.